

# DQP1105 CAS number and molecular weight

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## Compound of Interest

Compound Name: DQP1105

Cat. No.: B607200

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## DQP1105: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DQP1105**, a potent and selective noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a focus on its chemical properties, mechanism of action, and relevant experimental methodologies.

## Core Compound Information

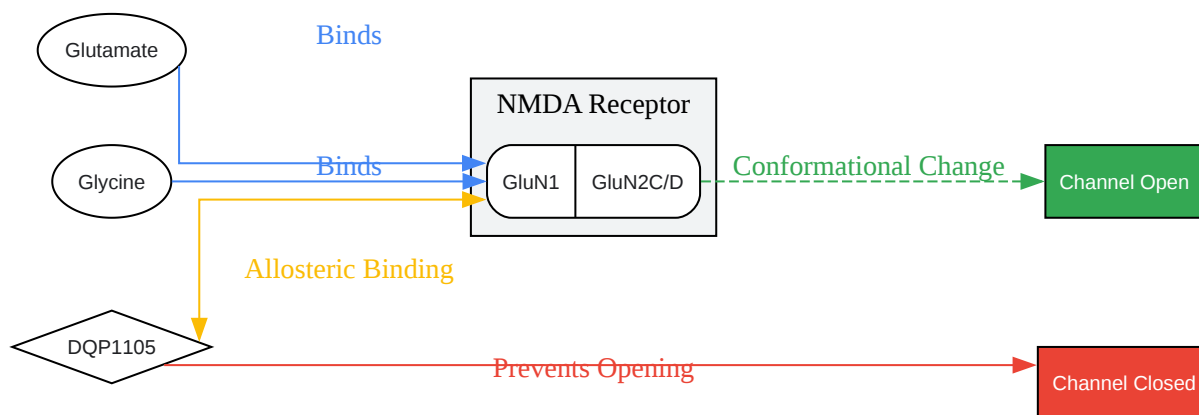
Parameter	Value	Reference
CAS Number	380560-89-4	[1][2][3][4][5][6][7]
Molecular Weight	558.42 g/mol	[3][4][6][7]
Molecular Formula	C <sub>29</sub> H <sub>24</sub> BrN <sub>3</sub> O <sub>4</sub>	[5][6][7]
Synonyms	KB-272091	[2]
Purity	≥97%	[6][7]

## Mechanism of Action

**DQP1105** functions as a negative allosteric modulator of the NMDA receptor, exhibiting significant selectivity for receptors containing the GluN2C and GluN2D subunits.[2][8] It exerts its inhibitory effects by blocking a conformational change that is essential for the channel to

open.[1] This action is non-competitive with respect to the co-agonists glutamate and glycine.

[1]



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Mechanism of **DQP1105** action on NMDA receptors.

## Potency and Selectivity

**DQP1105** demonstrates a more than 50-fold selectivity for GluN2D- and GluN2C-containing receptors over those containing GluN2A, GluN2B, GluA1, or GluK2 subunits.[3][7] The half-maximal inhibitory concentrations (IC<sub>50</sub>) are detailed in the table below.

Receptor Subunit	IC <sub>50</sub> (μM)	Reference
GluN2D	2.7	[3][5][7]
GluN2C	7.0 - 8.5	[3][5][7]
GluN2B	121	[5][7]
GluK2	153	[7]
GluA1	198	[5]
GluN2A	206	[5][7]

## Experimental Protocols

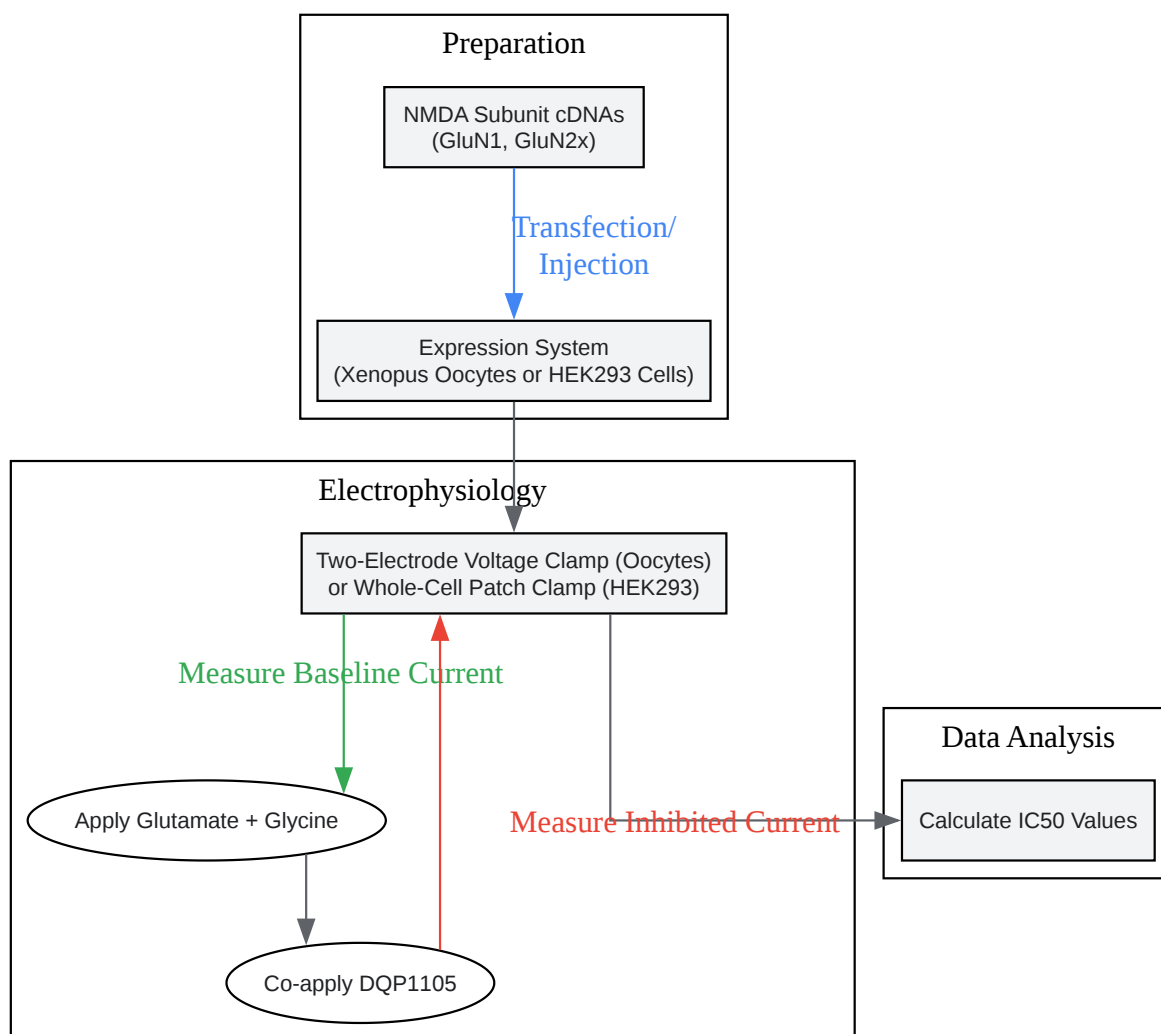
The following is a summary of the methodologies used to characterize **DQP1105**, based on published research.[8]

### Recombinant Receptor Expression

- Systems: *Xenopus laevis* oocytes and Human Embryonic Kidney 293 (HEK293) cells were utilized for the expression of recombinant NMDA receptors.
- Molecular Biology: cDNAs encoding for rat wild-type NMDA receptor subunits (GluN1-1a, GluN2A, GluN2B, GluN2C, and GluN2D) were used for expression.

### Electrophysiological Recordings

- Technique: Two-electrode voltage-clamp recordings were performed on *Xenopus* oocytes to measure glutamate-induced currents.
- Procedure for Oocytes:
  - Oocytes were co-injected with cRNAs for GluN1 and a GluN2 subunit.
  - Recordings were made 2-7 days post-injection.
  - Oocytes were perfused with a solution containing glutamate and glycine to elicit a response.
  - **DQP1105** was co-applied with the agonists to determine its inhibitory effect and calculate the IC<sub>50</sub> values.
- Procedure for HEK293 Cells:
  - HEK293 cells were transiently transfected with the appropriate NMDA receptor subunit cDNAs.
  - Whole-cell patch-clamp recordings were conducted 24-48 hours after transfection.
  - A rapid solution exchange system was used to apply solutions containing glutamate, glycine, and varying concentrations of **DQP1105**.



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Workflow for electrophysiological characterization of **DQP1105**.

## Solubility

- DMSO: Soluble to 100 mM or >50 mg/mL.[5][7]
- Aqueous Buffer: Maximum solubility in oocyte recording buffer with 0.1% DMSO is 27  $\mu$ M after 1 hour. In phosphate-buffered saline without DMSO, the maximum solubility is 6.5  $\mu$ M

after 24 hours.[8]

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